![molecular formula C11H12N4O5 B13847506 2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13847506.png)
2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] is a derivative of 2,3-pentanedione, which is a diketone. This compound is a dinitrophenylhydrazone (DNPH) derivative, often used in analytical chemistry to detect the presence of carbonyl compounds. It is particularly useful in the detection of 2,3-pentanedione in various samples, including tobacco smoke .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] is synthesized through a nucleophilic addition-elimination reaction. The reaction involves the addition of 2,4-dinitrophenylhydrazine to 2,3-pentanedione, followed by the elimination of water to form the hydrazone derivative . The reaction typically occurs under acidic conditions to facilitate the formation of the hydrazone.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] primarily undergoes nucleophilic addition-elimination reactions. It can also participate in condensation reactions, such as the Knoevenagel condensation, to form various derivatives .
Common Reagents and Conditions
Reagents: 2,4-Dinitrophenylhydrazine, 2,3-Pentanedione
Conditions: Acidic medium, controlled temperature, and pH
Major Products Formed
The major product formed from the reaction of 2,3-pentanedione with 2,4-dinitrophenylhydrazine is the hydrazone derivative, 2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] .
Applications De Recherche Scientifique
2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] has several applications in scientific research:
Analytical Chemistry: Used as a reagent to detect carbonyl compounds in various samples, including environmental and biological samples.
Synthetic Chemistry: Serves as an intermediate in the synthesis of other organic compounds, such as Ethyl 2-Cyano-3,3-diethylacrylate through Knoevenagel condensation.
Tobacco Smoke Analysis: Utilized to detect the presence of 2,3-pentanedione in tobacco smoke.
Mécanisme D'action
The mechanism of action of 2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine adds across the carbon-oxygen double bond of 2,3-pentanedione, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the hydrazone derivative .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Pentanedione 2-[(2,4-Dinitrophenyl)hydrazone]: Another dinitrophenylhydrazone derivative used for similar analytical purposes.
3-Pentanone: A precursor to 2,3-pentanedione, mainly used as a solvent and in the synthesis of vitamin E.
Uniqueness
2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] is unique due to its specific application in detecting 2,3-pentanedione in various samples. Its ability to form stable hydrazone derivatives makes it particularly useful in analytical chemistry .
Propriétés
Formule moléculaire |
C11H12N4O5 |
|---|---|
Poids moléculaire |
280.24 g/mol |
Nom IUPAC |
(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]pentan-2-one |
InChI |
InChI=1S/C11H12N4O5/c1-3-9(7(2)16)12-13-10-5-4-8(14(17)18)6-11(10)15(19)20/h4-6,13H,3H2,1-2H3/b12-9- |
Clé InChI |
YPZRLCZNYHHBQT-XFXZXTDPSA-N |
SMILES isomérique |
CC/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=O)C |
SMILES canonique |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


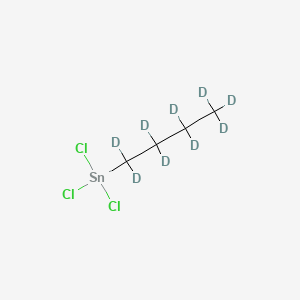
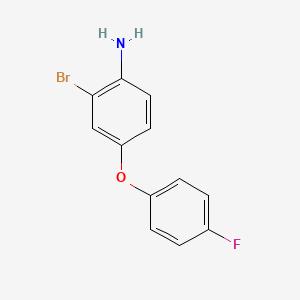


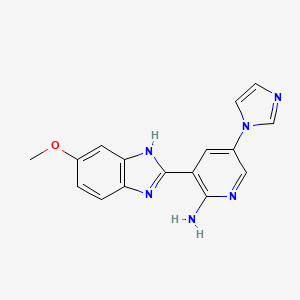
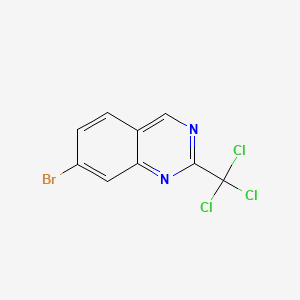
![4-Pentyl-2-(2-phenylpropan-2-yl)-2,3-dihydropyrrolo[3,4-b]indol-1(4H)-one](/img/structure/B13847470.png)
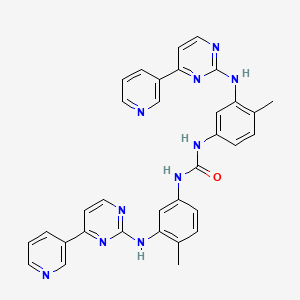
![4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B13847480.png)
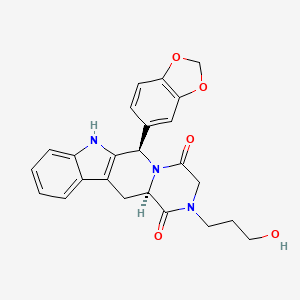
![Tert-butyl 4-[[3-[2-(dimethylamino)ethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]methyl]-2-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B13847489.png)
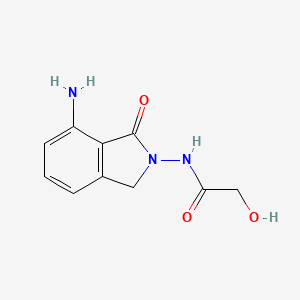
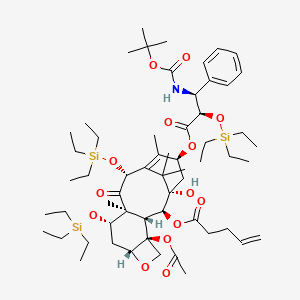
![1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine](/img/structure/B13847502.png)
